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For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system composed of a benzene ring and a

pyrimidine ring, stands as a cornerstone in medicinal chemistry. Its versatile structure has been

extensively explored, leading to the development of numerous compounds with a wide array of

biological activities. This technical guide provides an in-depth overview of the significant

therapeutic potential of quinazoline derivatives, with a focus on their anticancer, antimicrobial,

anti-inflammatory, and antiviral properties. Detailed experimental protocols for key biological

assays and visualizations of critical signaling pathways are presented to facilitate further

research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic
Pathways
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several

compounds approved for clinical use.[1] Their primary mechanism of action often involves the

inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[2]

A major target for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor

(EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4]

Compounds like gefitinib and erlotinib are well-known EGFR inhibitors that bind to the ATP-

binding site of the kinase domain, thereby blocking downstream signaling pathways

responsible for tumor growth.[5] Another important target is the Vascular Endothelial Growth
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Factor Receptor (VEGFR), involved in angiogenesis, the formation of new blood vessels that

supply tumors with nutrients.[2] Dual inhibitors targeting both EGFR and VEGFR have also

been developed from the quinazoline scaffold.[2]

The anticancer effects of quinazoline derivatives are not limited to kinase inhibition. Some

compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle

arrest, and inhibit microtubule polymerization, all of which contribute to their tumor-suppressing

activities.[6]

Quantitative Data: Anticancer Activity of Quinazoline
Derivatives
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Gefitinib Analogue

(Compound 23)
A431 3.4 [7]

Quinazolinone Schiff

base (Compound 30)
MCF-7 Not specified (potent) [8]

Quinazolinone-

Imidazolone Hybrid

(Compound 44)

MCF-7
More potent than

cisplatin
[8]

4-Anilinoquinazoline

Derivative (Compound

9)

MCF-7 0.13 nM [2]

Thiourea Quinazoline

Derivative (Compound

39)

EGFR Kinase 0.02 [2]

Thiourea Quinazoline

Derivative (Compound

39)

VEGFR-2 Kinase 0.05 [2]

Quinazolinone

Derivative (Compound

107)

EGFRwt-TK 0.01 [6]

Quinazolinone

Derivative (Compound

123)

VEGFR-2 Kinase 2.5 [6]

Gefitinib-1,2,3-triazole

derivative (4b)
NCI-H1299 4.42 ± 0.24 [9]

Gefitinib-1,2,3-triazole

derivative (4c)
NCI-H1299 4.60 ± 0.18 [9]

Quinazoline derivative

(Compound 18)
MGC-803 0.85 [10]
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Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and

cytotoxicity.

Materials:

MTT solution (5 mg/mL in PBS)

Test compound (quinazoline derivative)

Cancer cell line of interest

Complete culture medium

96-well plates

Dimethyl sulfoxide (DMSO) or other suitable solvent

Microplate reader

Procedure:

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g.,

5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete

culture medium. Remove the old medium from the wells and add 100 µL of the compound

dilutions to the respective wells. Include a vehicle control (medium with the same

concentration of solvent used to dissolve the compound) and a blank control (medium only).

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified atmosphere with 5% CO2.

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and

incubate for another 2-4 hours. During this time, viable cells with active mitochondria will

reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL

of DMSO to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm

using a microplate reader.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is

determined by plotting the percentage of cell viability against the compound concentration.
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Caption: EGFR Signaling Pathway Inhibition by Quinazolines.

Antimicrobial Activity: A Broad Spectrum of Action
The quinazoline scaffold is a privileged structure in the development of antimicrobial agents,

exhibiting activity against a wide range of bacteria and fungi.[9][11] The emergence of drug-

resistant microbial strains has intensified the search for new antimicrobial compounds, and

quinazoline derivatives have shown considerable promise.[9]
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The mechanism of antimicrobial action for quinazolines can vary. Some derivatives are thought

to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, similar to the action of

quinolone antibiotics.[12] Other proposed mechanisms include the disruption of the bacterial

cell membrane and inhibition of key enzymes involved in microbial metabolism.[13] The

structure-activity relationship studies have shown that the nature and position of substituents

on the quinazoline ring significantly influence the antimicrobial potency and spectrum.[14]

Quantitative Data: Antimicrobial Activity of Quinazoline
Derivatives

Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

Tetrazolo[1,5-

c]quinazoline (b3)

E. coli, S. aureus, K.

aerogenes, P.

aeruginosa, C.

albicans

Not specified (active) [15]

2-Methyl-3-(4-oxo-2-

methylquinazolin-

3(4H)-yl)isothiourea

(Xi)

Klebsiella

pneumoniae, Proteus

vulgaris,

Staphylococcus

epidermidis

1.6 [15]

Triazolo[1,5-

a]quinazolinone

(THTQ)

Proteus mirabilis 1.875 (mg/mL) [16]

Triazolo[1,5-

a]quinazolinone

(THTQ)

Escherichia coli 3.75 (mg/mL) [16]

Substituted

quinazoline

(unspecified)

Bacillus subtilis 1 [17]

Substituted

quinazoline

(unspecified)

Staphylococcus

aureus
10 [17]
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Experimental Protocol: Broth Microdilution Method for
MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

Test compound (quinazoline derivative)

Bacterial or fungal strain of interest

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

96-well microtiter plates

Sterile saline or PBS

Spectrophotometer or microplate reader

Procedure:

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh

culture. The final concentration in the wells should be approximately 5 x 10^5 CFU/mL for

bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

Compound Dilution: Prepare a series of twofold dilutions of the quinazoline derivative in the

broth medium directly in the 96-well plate.

Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

Also include a positive control (inoculum without compound) and a negative control (broth

medium only).

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most

bacteria) for 18-24 hours.

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent

that completely inhibits the visible growth of the microorganism. This can be determined by
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visual inspection or by measuring the optical density using a microplate reader.
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Caption: Workflow for MIC Determination.

Anti-inflammatory Activity: Modulating Inflammatory
Pathways
Quinazoline and its derivatives have demonstrated significant anti-inflammatory properties,

making them attractive candidates for the treatment of various inflammatory diseases.[18][19]

Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways

in the inflammatory cascade.
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One of the primary targets for anti-inflammatory quinazolines is the cyclooxygenase (COX)

enzyme, particularly the inducible isoform COX-2, which is responsible for the production of

prostaglandins that mediate pain and inflammation.[20] By selectively inhibiting COX-2, these

compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side

effects associated with non-selective NSAIDs. Some quinazoline derivatives have also been

found to inhibit the production of other pro-inflammatory mediators such as nitric oxide.[21]

Quantitative Data: Anti-inflammatory Activity of
Quinazoline Derivatives

Compound/Derivati
ve

Assay Inhibition (%) Reference

2,3,6-trisubstituted

quinazolinone

Carrageenan-induced

paw edema
10.28–53.33 [22]

3-naphtalene-

substituted

quinazolinone

Carrageenan-induced

paw edema
19.69–59.61 [22]

Benzothiazole-

substituted 2-phenyl

quinazolinone

Carrageenan-induced

paw edema
21.3–77.5 [22]

Azetidinone derivative

of quinazolinone

Carrageenan-induced

paw edema
24.6–27.3 [23]

Thiazolidinone

derivative of

quinazolinone

Carrageenan-induced

paw edema
22.9–32.5 [23]

Pyrazolo[1,5-

a]quinazoline

(Compound 13i and

16)

JNK1, JNK2, JNK3

inhibition

Micromolar binding

affinities
[24]

Quinazolinone-

ibuprofen conjugate

(7c)

Carrageenan-induced

paw edema
Similar to celecoxib [21]
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Experimental Protocol: Carrageenan-Induced Paw
Edema in Rodents
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new

compounds.

Materials:

Test compound (quinazoline derivative)

Carrageenan solution (1% w/v in sterile saline)

Rodents (rats or mice)

Plethysmometer or digital calipers

Vehicle (e.g., saline, DMSO, or Tween 80 solution)

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one

week before the experiment.

Compound Administration: Administer the quinazoline derivative orally or intraperitoneally to

the test group of animals. The control group receives the vehicle, and the standard group

receives the reference drug.

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound

administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right

hind paw of each animal.

Paw Volume Measurement: Measure the paw volume of each animal using a

plethysmometer or the paw thickness using digital calipers at regular intervals (e.g., 0, 1, 2,

3, and 4 hours) after the carrageenan injection.
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Data Analysis: The percentage of inhibition of edema is calculated for each group by

comparing the increase in paw volume of the treated groups with that of the control group.
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Caption: COX-2 Inhibition by Quinazolines.

Antiviral Activity: A Promising Frontier
The exploration of quinazoline derivatives as antiviral agents is a rapidly growing field of

research.[18] These compounds have shown activity against a range of viruses, including
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human immunodeficiency virus (HIV), hepatitis C virus (HCV), influenza virus, and cucumber

mosaic virus.[18][25]

The mechanisms of antiviral action are diverse and depend on the specific virus and the

quinazoline derivative. Some compounds have been shown to inhibit viral enzymes that are

essential for replication, such as reverse transcriptase or protease. Others may interfere with

the entry of the virus into the host cell or inhibit the assembly of new viral particles. The broad

spectrum of potential antiviral targets makes the quinazoline scaffold a valuable starting point

for the development of new antiviral therapies.[26]

Quantitative Data: Antiviral Activity of Quinazoline
Derivatives

Compound/Derivati
ve

Virus EC50 (µg/mL) Reference

4-Thioquinazoline

(Compound M2)

Tobacco Mosaic Virus

(TMV)
138.1

4-Thioquinazoline

(Compound M6)

Tobacco Mosaic Virus

(TMV)
154.8

2,4-disubstituted

quinazoline (10a5)

Influenza A/WSN/33

(H1N1)
3.70–4.19 (µM) [25]

2,4-disubstituted

quinazoline (17a)

Influenza A/WSN/33

(H1N1)
3.70–4.19 (µM) [25]

Quinazolinone

derivative

Cucumber Mosaic

Virus

Protective activity of

55.1%
[18]

Quinazolinone

derivative

Cucumber Mosaic

Virus

Protective activity of

56.8%
[18]

Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a

compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:
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Test compound (quinazoline derivative)

Virus stock of known titer

Host cell line susceptible to the virus

Culture medium and serum

Agarose or other gelling agent

Crystal violet or other staining solution

6-well or 12-well plates

Procedure:

Cell Monolayer Preparation: Seed the host cells in multi-well plates to form a confluent

monolayer.

Virus Adsorption: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-

forming units per well) and allow the virus to adsorb for 1-2 hours.

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cell

monolayers with a medium containing various concentrations of the quinazoline derivative

and a gelling agent like agarose. The gelling agent restricts the spread of the virus to

adjacent cells, leading to the formation of localized plaques.

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10

days, depending on the virus).

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them

with a solution like crystal violet. The viable cells will be stained, while the areas of cell death

caused by the virus (plaques) will appear as clear zones.

Plaque Counting and EC50 Determination: Count the number of plaques in each well. The

percentage of plaque reduction is calculated for each compound concentration relative to the

virus control (no compound). The EC50 value, the concentration of the compound that

reduces the number of plaques by 50%, is then determined.
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Conclusion
The quinazoline scaffold represents a highly privileged structure in medicinal chemistry, with its

derivatives exhibiting a remarkable diversity of biological activities. The extensive research into

their anticancer, antimicrobial, anti-inflammatory, and antiviral properties has led to the

development of clinically approved drugs and a plethora of promising lead compounds. This

technical guide has provided a comprehensive overview of these activities, supported by

quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

It is intended to serve as a valuable resource for researchers and drug development

professionals, fostering further innovation in the design and application of novel quinazoline-

based therapeutics. The continued exploration of this versatile scaffold holds great promise for

addressing a wide range of unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ijpsdronline.com [ijpsdronline.com]

2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-
quinazolin-4(3H) one derivatives with potential anticancer effects - PMC
[pmc.ncbi.nlm.nih.gov]

3. jddtonline.info [jddtonline.info]

4. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone
Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC
[pmc.ncbi.nlm.nih.gov]

6. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant
Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]

7. protocols.io [protocols.io]

8. researchgate.net [researchgate.net]

9. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://www.benchchem.com/product/b15071270?utm_src=pdf-custom-synthesis
https://ijpsdronline.com/index.php/journal/article/download/2820/850
https://pmc.ncbi.nlm.nih.gov/articles/PMC5566003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5566003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5566003/
https://jddtonline.info/index.php/jddt/article/view/4209
https://pmc.ncbi.nlm.nih.gov/articles/PMC5921402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5921402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5143324/
https://www.mdpi.com/1420-3049/27/8/2599
https://www.mdpi.com/1420-3049/27/8/2599
https://www.protocols.io/view/in-vitro-antiviral-screening-assay-against-viruses-d5jq84mw.pdf
https://www.researchgate.net/figure/Synthesis-of-2-phenylquinazolin-43H-ones-under-solvent-free-and-transition-metal_fig2_370976958
https://www.mdpi.com/1420-3049/29/4/837
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15071270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. researchgate.net [researchgate.net]

11. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC
[pmc.ncbi.nlm.nih.gov]

12. cusabio.com [cusabio.com]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. rphsonline.com [rphsonline.com]

16. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-
Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

17. researchgate.net [researchgate.net]

18. khu.elsevierpure.com [khu.elsevierpure.com]

19. inotiv.com [inotiv.com]

20. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

21. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or
thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and
anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

22. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus
and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-
vector.com]

23. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC
[pmc.ncbi.nlm.nih.gov]

24. abeomics.com [abeomics.com]

25. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male
Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

26. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX
[slideshare.net]

To cite this document: BenchChem. [The Quinazoline Scaffold: A Comprehensive Technical
Guide to its Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15071270#biological-activity-of-quinazoline-scaffold]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.researchgate.net/publication/332580369_Synthesis_of_novel_gefitinib-based_derivatives_and_their_anticancer_activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6149427/
https://www.cusabio.com/pathway/VEGF-signaling-pathway.html
https://www.researchgate.net/figure/Synthetic-route-for-the-preparation-of-gefitinib-analogues-10-17-Reagents-and-reaction_fig5_344262069
https://www.researchgate.net/figure/Synthesis-of-series-of-quinazoline-derivatives-and-evaluation-of-cytotoxicity-against_fig26_373052809
https://www.rphsonline.com/wp-content/uploads/2023/06/RPHS-091-.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10385296/
https://www.researchgate.net/publication/228502747_In_vitro_antibacterial_activity_of_ten_series_of_substituted_quinazolines
https://khu.elsevierpure.com/en/publications/practical-and-efficient-synthesis-of-gefitinib-through-selective-
https://www.inotiv.com/solutions/carrageenan-induced-paw-edema-rat-mouse
https://commons.wikimedia.org/wiki/File:EGFR_signaling_pathway.png
https://pmc.ncbi.nlm.nih.gov/articles/PMC8330735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8330735/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8330735/
https://journals.eco-vector.com/2307-9266/article/view/111697
https://journals.eco-vector.com/2307-9266/article/view/111697
https://journals.eco-vector.com/2307-9266/article/view/111697
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1681468/
https://www.abeomics.com/vegf-pathway
https://pmc.ncbi.nlm.nih.gov/articles/PMC3299308/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3299308/
https://www.slideshare.net/slideshow/antiinflammatory-activity-of-drugs-using-carrageenan-induced-pawedema-model/239806150
https://www.slideshare.net/slideshow/antiinflammatory-activity-of-drugs-using-carrageenan-induced-pawedema-model/239806150
https://www.benchchem.com/product/b15071270#biological-activity-of-quinazoline-scaffold
https://www.benchchem.com/product/b15071270#biological-activity-of-quinazoline-scaffold
https://www.benchchem.com/product/b15071270#biological-activity-of-quinazoline-scaffold
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15071270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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